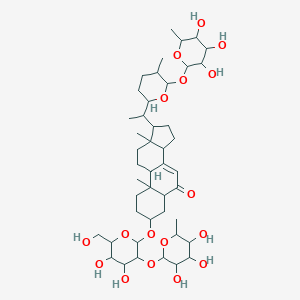
1-Methyl-4-piperidinyl 1-adamantanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidinyl 1-adamantanecarboxylate, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
Memantine acts as a non-competitive antagonist of the 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor. It binds to the receptor in a voltage-dependent manner and blocks the excessive influx of calcium ions into the neuron. This excessive influx of calcium ions is believed to be a major contributor to the neuronal damage seen in Alzheimer's disease and other neurological disorders. By blocking this influx, Memantine helps to protect the neurons from damage.
Biochemical and Physiological Effects
Memantine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to reduce the release of glutamate, which is believed to be a major contributor to the neuronal damage seen in Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Memantine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a reliable tool for investigating the role of the 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor in neurological disorders. However, one limitation is that Memantine has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Memantine. One direction is to investigate its potential in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential in combination with other drugs, such as acetylcholinesterase inhibitors, for the treatment of Alzheimer's disease. Finally, further research is needed to understand the long-term effects of Memantine and to develop more effective formulations with longer half-lives.
Conclusion
In conclusion, Memantine is a non-competitive 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor antagonist that has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has a well-established mechanism of action and has been shown to have several biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for its study. Further research is needed to fully understand its potential in the treatment of neurological disorders.
Synthesemethoden
Memantine can be synthesized in several ways, including the Mannich reaction and the Staudinger reduction. The Mannich reaction involves the condensation of 1-amino-3-methyladamantane with formaldehyde and piperidine. The Staudinger reduction involves the reduction of 1-methyl-4-piperidinyl 1-adamantanecarboxylate with triphenylphosphine and water. Both methods have been used successfully to synthesize Memantine.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, Memantine has been studied for its potential in the treatment of depression, anxiety, and schizophrenia. It has also been investigated for its neuroprotective properties in stroke and traumatic brain injury.
Eigenschaften
Produktname |
1-Methyl-4-piperidinyl 1-adamantanecarboxylate |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) adamantane-1-carboxylate |
InChI |
InChI=1S/C17H27NO2/c1-18-4-2-15(3-5-18)20-16(19)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3 |
InChI-Schlüssel |
GMYNEWNNHWDVRQ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















